2-[(2-Pyridinylmethyl)amino]benzoic acid
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Overview
Description
2-[(2-Pyridinylmethyl)amino]benzoic acid is an organic compound with the molecular formula C13H12N2O2 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-(2-pyridinylmethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Pyridinylmethyl)amino]benzoic acid typically involves the reaction of 2-aminomethylpyridine with 2-formylbenzoic acid. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters, such as temperature, solvent, and catalyst, would be necessary to achieve high yield and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Pyridinylmethyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[(2-Pyridinylmethyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Pyridinylmethyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Pyridinylmethyl)amino]benzoic acid derivatives: These compounds have similar structures but different substituents on the aromatic ring or pyridine moiety.
Benzoic acid derivatives: Compounds like 2-aminobenzoic acid and 2-formylbenzoic acid share structural similarities with this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
2-[(2-Pyridinylmethyl)amino]benzoic acid, also known as a benzoic acid derivative, has garnered attention in recent years for its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and biological research.
- Molecular Formula : C13H12N2O2
- Molecular Weight : 232.25 g/mol
- Canonical SMILES : C1=CC=C(C(=C1)C(=O)O)NCC2=CC=CC=N2
The compound features a benzoic acid core substituted with a pyridine moiety, which is believed to contribute to its biological activity by facilitating interactions with biological targets.
The mechanism of action of this compound involves its ability to bind to specific enzymes and receptors, thereby modulating their activity. This binding can lead to various biological effects, including antimicrobial and anticancer activities. The compound's interaction with molecular targets is crucial for its therapeutic potential.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of benzoic acid can inhibit the growth of various bacterial and fungal strains. For instance, the minimum inhibitory concentration (MIC) values for related compounds range from 0.97 to 62.5 μg/mL against human pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been reported that benzoic acid derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, a related study found IC50 values (the concentration required to inhibit cell growth by 50%) for certain derivatives against cancer cell lines like MCF-7 and A549, indicating promising anticancer effects .
Compound | Cancer Cell Line | IC50 Value (μM) |
---|---|---|
Compound A | MCF-7 | 3.42 |
Compound B | A549 | 5.97 |
Enzyme Inhibition
Inhibitory effects on key enzymes have also been documented. The compound has shown selectivity towards cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Some studies report selectivity indices indicating that certain derivatives are more effective against COX-2 than COX-1, suggesting potential applications in anti-inflammatory therapies.
Case Studies
-
Antitumor Activity Evaluation
A study conducted on the effects of benzoic acid derivatives revealed that compounds similar to this compound significantly inhibited the proliferation of various cancer cell lines, including HepG2 and HCT116. The study emphasized the importance of structural modifications in enhancing anticancer activity . -
Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of several benzoic acid derivatives, demonstrating that modifications at the amino group could enhance activity against resistant bacterial strains . The findings highlighted the potential for developing new antimicrobial agents based on this scaffold.
Properties
IUPAC Name |
2-(pyridin-2-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8,15H,9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPRURHPFDPBEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424195 |
Source
|
Record name | 2-[(2-pyridinylmethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5691-02-1 |
Source
|
Record name | 2-[(2-pyridinylmethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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